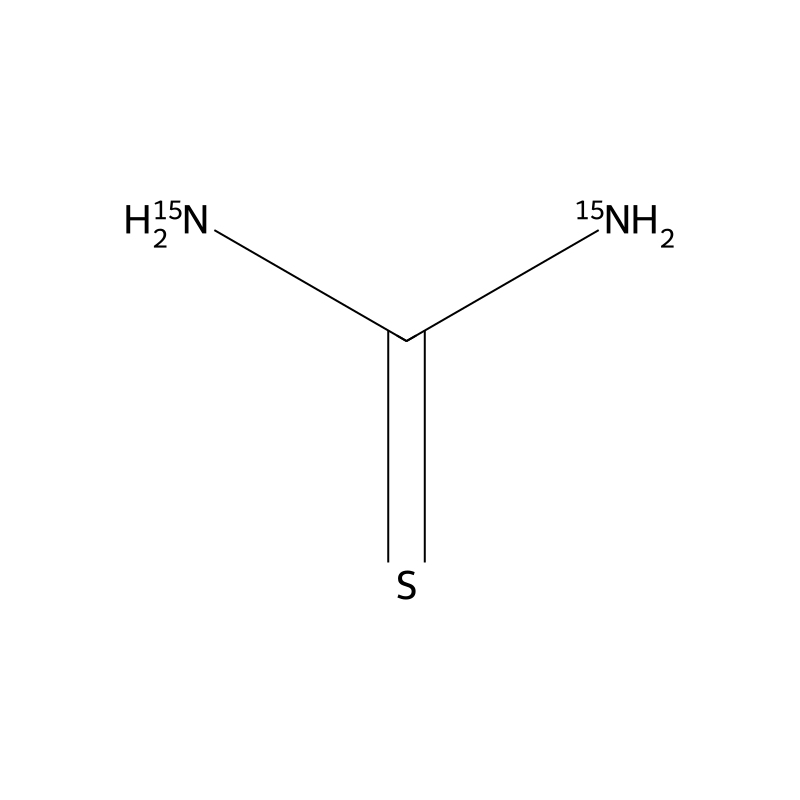

Thiourea-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Thiourea-15N2 is the isotopically labeled form of thiourea, a versatile organosulfur compound widely used as a precursor for synthesizing heterocyclic compounds like pyrimidines and thiazoles. While chemically analogous to its unlabeled counterpart, its value lies in the two nitrogen-15 (15N) atoms, which serve as a stable isotopic tracer. This enables researchers to precisely track the fate of nitrogen atoms through reaction pathways and to probe molecular structures using 15N-sensitive analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. High isotopic purity, typically ≥98 atom %, is a critical procurement parameter, as it ensures clear, unambiguous signals for definitive analysis.

References

- [1] Ahmad, S., Isab, A. A., & Al-Arfaj, A. R. (2010). 1H, 13C, 15N NMR and IR Spectroscopic Studies of a Rh (II) Complex of Thiourea. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 40(5), 375-380.

- [4] Isab, A. A., & Al-Arfaj, A. R. (1996). 13C and 15N NMR studies of the interaction of gold (I) thiolates with thiourea (13C and 15N labelled). Journal of Inorganic Biochemistry, 62(3), 213-219.

- [5] Cowburn, D., Fischman, A. J., Live, D. H., & Agosta, W. C. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 118(40), 9569-9574.

- [6] Thiourea. Wikipedia.

- [13] Thiourea-15N2. PubChem.

Procuring standard, unlabeled thiourea (CAS 62-56-6) is inappropriate for any research objective that requires definitive tracking of nitrogen atoms or the use of 15N-specific analytical methods. Unlabeled thiourea is analytically invisible in 15N NMR spectroscopy and provides no mass differentiation in mass spectrometry against naturally abundant nitrogen. Therefore, for applications such as elucidating reaction mechanisms involving nitrogen incorporation, quantifying nitrogen transfer, or characterizing the electronic environment of nitrogen atoms in a final molecule or metal complex, Thiourea-15N2 is the required precursor. Using the unlabeled analog in these contexts makes it impossible to distinguish the reagent's nitrogen atoms from other nitrogen sources or to acquire the specific spectroscopic data needed for structural verification.

References

- [1] Ahmad, S., Isab, A. A., & Al-Arfaj, A. R. (2010). 1H, 13C, 15N NMR and IR Spectroscopic Studies of a Rh (II) Complex of Thiourea. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 40(5), 375-380.

- [4] Isab, A. A., & Al-Arfaj, A. R. (1996). 13C and 15N NMR studies of the interaction of gold (I) thiolates with thiourea (13C and 15N labelled). Journal of Inorganic Biochemistry, 62(3), 213-219.

- [5] Cowburn, D., Fischman, A. J., Live, D. H., & Agosta, W. C. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 118(40), 9569-9574.

- [15] Baran, P., & D'Souza, L. J. (2001). (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations. The Journal of Organic Chemistry, 66(18), 6031-6040.

Essential Precursor for 15N-Labeled Heterocycle Synthesis and Mechanistic Studies

Thiourea-15N2 serves as an indispensable precursor for the de novo synthesis of 15N-labeled heterocycles, such as pyrimidines. In the synthesis of (15N4)-2-SH-4,6-diaminopyrimidine, a key intermediate for labeled adenine analogues, Thiourea-15N2 is reacted with (15N2)-malononitrile. The successful incorporation of the 15N label from thiourea into the pyrimidine ring is subsequently confirmed by 15N NMR spectroscopy, an analysis that is impossible with unlabeled thiourea. This enables definitive structural proof and allows for downstream mechanistic and interaction studies of the target biomolecules.

| Evidence Dimension | Analyzability for Mechanistic Confirmation |

| Target Compound Data | Enables synthesis of 15N-labeled pyrimidines, which can be characterized by 15N NMR to confirm nitrogen atom positions. |

| Comparator Or Baseline | Unlabeled Thiourea (CAS 62-56-6): Use results in a product that is indistinguishable from other nitrogen sources by 15N NMR, preventing mechanistic confirmation. |

| Quantified Difference | Qualitative (Signal vs. No Signal): Provides an observable 15N NMR signal, whereas the unlabeled analog provides none. |

| Conditions | Traube synthesis of pyrimidines for subsequent use in labeled nucleoside/nucleotide production. |

For researchers synthesizing labeled biomolecules for structural biology or metabolic studies, this compound is the required starting material to enable the core analytical measurements.

Enables Direct Probing of Metal-Ligand Coordination via 15N NMR Chemical Shifts

When studying metal-thiourea complexes, 15N NMR spectroscopy provides direct evidence of coordination environments that cannot be obtained with unlabeled thiourea. In a study of a Rhodium(II) complex, the 15N NMR spectrum of the labeled thiourea ligand showed distinct signals for the free and coordinated states. The signal for 15N in thiourea bonded to Rh(II) via sulfur was deshielded and shifted downfield to -262.57 ppm, compared to the free thiourea signal at -271.35 ppm. Furthermore, upfield-shifted signals with clear Rh-N coupling constants (J[103Rh–15N] = 25.0 Hz) confirmed nitrogen involvement in chelation, providing structural details unavailable through other methods.

| Evidence Dimension | 15N NMR Chemical Shift (δ) upon Coordination |

| Target Compound Data | Coordinated (S-bonded): -262.57 ppm; Coordinated (N-chelated): -280.35 to -282.95 ppm. |

| Comparator Or Baseline | Free Thiourea-15N2: -271.35 ppm. (Unlabeled thiourea provides no 15N signal). |

| Quantified Difference | +8.78 ppm downfield shift for S-coordination; -9.0 to -11.6 ppm upfield shift for N-chelation. |

| Conditions | 0.05 M solution of Rh2(OAc)4Tu2 complex in DMSO-d6, measured on a 50.55 MHz NMR spectrometer. |

This allows for precise, quantitative characterization of metal-ligand bonding and complex geometry, which is critical for designing catalysts, functional materials, and metallodrugs.

Provides Unambiguous Differentiation Between N-H Environments in Acylated Derivatives

When thiourea is used as a precursor for acylated derivatives, Thiourea-15N2 allows for unambiguous assignment of the non-equivalent nitrogen atoms (N-1 and N-3). In a study of 1-acylated thioureas, 15N NMR chemical shifts were shifted downfield compared to unlabeled thiourea, with a greater shift observed for the acylated N-1 nitrogen than the N-3 nitrogen of the amino group. Proton-coupled 15N NMR spectra further differentiate the local environments, with the NH2 group signal splitting into a doublet of doublets due to different coupling constants for the s-trans and s-cis protons relative to the sulfur atom. This level of detail is inaccessible with unlabeled thiourea and is crucial for confirming regioselectivity in synthesis and for studying conformational dynamics.

| Evidence Dimension | Resolvability of Nitrogen Signals |

| Target Compound Data | Provides distinct, assignable 15N NMR signals for N-1 and N-3, and allows measurement of 1J(15N, H) coupling constants. |

| Comparator Or Baseline | Unlabeled Thiourea: Provides no 15N NMR signals, preventing direct analysis of the nitrogen environments. |

| Quantified Difference | Enables resolution of chemically distinct nitrogen sites that are otherwise unobservable. |

| Conditions | NMR analysis of 1-acylated thiourea derivatives in hexadeuteriodimethyl sulphoxide (DMSO-d6). |

This ensures correct structural assignment and purity assessment of synthesized derivatives, which is a critical precursor suitability requirement for applications in medicinal chemistry and materials development.

Precursor for Labeled Nucleosides in Structural Biology

As a foundational building block for 15N-labeled pyrimidines, this compound is the correct choice for synthetic routes targeting isotopically labeled DNA and RNA analogues. The incorporated 15N atoms serve as essential probes for NMR-based studies of nucleic acid structure, dynamics, and protein-nucleic acid interactions.

Mechanistic Investigations in Coordination Chemistry and Catalysis

For projects focused on understanding how thiourea-based ligands coordinate to metal centers, Thiourea-15N2 is the enabling reagent. It allows researchers to directly observe and quantify the involvement of nitrogen atoms in bonding through 15N NMR, providing critical insights for the rational design of novel catalysts and inorganic functional materials.

Structural Verification of Complex Organic Derivatives

In multi-step syntheses where thiourea is used to create complex derivatives with multiple, non-equivalent nitrogen sites, Thiourea-15N2 is essential for process control and final product verification. It provides definitive confirmation of regiochemistry and structure via 15N NMR, ensuring the material's identity and purity before its use in downstream applications like drug discovery or organocatalysis.

References

- [1] Baran, P., & D'Souza, L. J. (2001). (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations. The Journal of Organic Chemistry, 66(18), 6031-6040.

- [2] Ahmad, S., Isab, A. A., & Al-Arfaj, A. R. (2010). 1H, 13C, 15N NMR and IR Spectroscopic Studies of a Rh (II) Complex of Thiourea. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 40(5), 375-380.

- [3] Jirman, J., & Kolonicny, A. (2015). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. In Landolt-Börnstein - Group III Condensed Matter (Vol. 35B, pp. 1-3). Springer.

- [4] Jadhav, S. D., & Singh, P. P. (2021). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 19(2), 249-268.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard